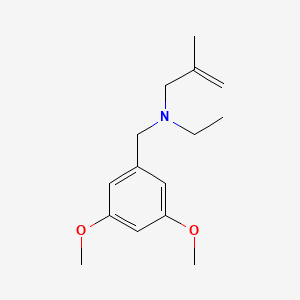
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its anti-inflammatory and anti-cancer properties. In materials science, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used to synthesize new materials with improved properties. In organic electronics, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of new organic semiconductors.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide may act as a covalent inhibitor of enzymes involved in inflammation and cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. However, more research is needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its high yield synthesis method. N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can also be easily purified through recrystallization. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further study its anti-inflammatory and anti-cancer properties and to identify the enzymes that it inhibits. Another direction is to explore its potential applications in materials science and organic electronics. Additionally, research can be conducted to improve the solubility of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in water to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a reaction between 5-chloro-2-methoxyaniline and 4-methoxyphenylacetic acid, followed by dehydration with acetic anhydride. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)acrylamide in a high yield.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-3-12(4-8-14)5-10-17(20)19-15-11-13(18)6-9-16(15)22-2/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGQTGJYKJDBU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850845.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)
![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)





